ITX3

Description

Properties

IUPAC Name |

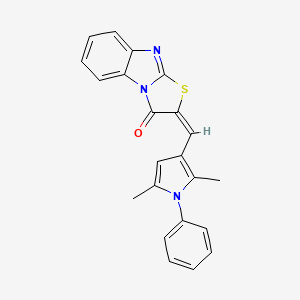

(2E)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c1-14-12-16(15(2)24(14)17-8-4-3-5-9-17)13-20-21(26)25-19-11-7-6-10-18(19)23-22(25)27-20/h3-13H,1-2H3/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMYMKPBODEZSH-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ITX3

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITX3 is a cell-active small molecule inhibitor that serves as a critical tool for investigating the intricacies of Rho GTPase signaling. This technical guide delineates the mechanism of action of this compound, focusing on its molecular target, signaling pathway effects, and associated quantitative data. Detailed experimental protocols for key assays are provided to facilitate the replication and further exploration of its biological activities. This document is intended to be a comprehensive resource for researchers utilizing this compound in their studies of cellular signaling and drug discovery.

Core Mechanism of Action: Specific Inhibition of TrioN

This compound's primary mechanism of action is the specific and non-toxic inhibition of the N-terminal Guanine Nucleotide Exchange Factor (GEF) domain of the Trio protein, known as TrioN.[1] Trio is a large, multidomain protein notable for possessing two distinct GEF domains, GEF1 (TrioN) and GEF2, which activate different members of the Rho GTPase family. This compound selectively targets TrioN, thereby blocking its ability to catalyze the exchange of GDP for GTP on its substrate GTPases.

The inhibitory effect of this compound on TrioN has been quantified with a half-maximal inhibitory concentration (IC50) of 76 μM.[1] This inhibition is specific to TrioN; this compound does not affect the GEF2 domain of Trio, nor does it inhibit other RhoGEFs such as Tiam1 and Vav2, highlighting its utility as a selective chemical probe.

The Trio/RhoG/Rac1 Signaling Pathway

This compound directly intervenes in the Trio/RhoG/Rac1 signaling cascade. TrioN (GEF1) specifically activates the small GTPases RhoG and, to a lesser extent, Rac1. The activation of these GTPases initiates a cascade of downstream signaling events that are crucial for various cellular processes, including cytoskeletal organization, cell migration, and neurite outgrowth. By inhibiting TrioN, this compound effectively dampens the activation of RhoG and Rac1, leading to the modulation of these cellular functions.

Below is a diagram illustrating the Trio/RhoG/Rac1 signaling pathway and the point of intervention by this compound.

References

In-depth Technical Guide: The Molecular Structure and Activity of ITX3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of ITX3, a selective inhibitor of the N-terminal Guanine Nucleotide Exchange Factor (GEF) domain of the Trio protein (TrioN). This document includes detailed experimental protocols and visual representations of its mechanism of action to support further research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name (E)-2-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one, is a small molecule inhibitor. Its core structure consists of a thiazolo[3,2-a]benzimidazol-3(2H)-one moiety linked to a 2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl group via a methylene bridge.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₇N₃OS | [1][2] |

| Molecular Weight | 371.45 g/mol | [1] |

| CAS Number | 347323-96-0 | [1] |

| Appearance | Solid powder | MedKoo Biosciences |

| Purity | ≥99% | [1] |

| IC₅₀ for TrioN | 76 µM | [3] |

| Solubility | Soluble to 5 mM in DMSO | [1] |

| SMILES | O=C(/C1=C\C2=C(C)N(C(C)=C2)C3=CC=CC=C3)N4C(S1)=NC5=CC=CC=C45 | MedChemExpress |

| InChI Key | SJMYMKPBODEZSH-MOSHPQCFSA-N | MedKoo Biosciences |

Mechanism of Action: Inhibition of the Trio/RhoG/Rac1 Signaling Pathway

This compound selectively inhibits the GEF activity of the N-terminal domain of Trio (TrioN).[1] Trio is a large protein with two distinct GEF domains; TrioN specifically activates the Rho GTPases RhoG and Rac1. By inhibiting TrioN, this compound prevents the exchange of GDP for GTP on these proteins, thereby blocking their activation and downstream signaling. This leads to the inhibition of cellular processes regulated by the Trio/RhoG/Rac1 pathway, such as cytoskeletal rearrangements and neurite outgrowth.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro TrioN GEF Activity Assay

This assay measures the ability of this compound to inhibit the TrioN-catalyzed exchange of GDP for GTP on Rac1.

Materials:

-

Purified recombinant TrioN protein

-

Purified recombinant Rac1 protein

-

mant-GDP (N-methylanthraniloyl-GDP)

-

GTP

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Loading Rac1 with mant-GDP:

-

Incubate Rac1 with a 10-fold molar excess of mant-GDP in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange.

-

Stop the reaction by adding MgCl₂ to a final concentration of 20 mM.

-

Remove excess mant-GDP using a desalting column equilibrated with Assay Buffer.

-

-

GEF Reaction:

-

In the 96-well plate, add varying concentrations of this compound (or DMSO as a control) to the wells.

-

Add the mant-GDP-loaded Rac1 to each well.

-

Initiate the exchange reaction by adding TrioN to the wells.

-

Immediately after adding TrioN, add a 100-fold molar excess of unlabeled GTP to all wells.

-

-

Data Acquisition:

-

Monitor the decrease in fluorescence (Excitation: 360 nm, Emission: 440 nm) over time as mant-GDP is released from Rac1 and replaced by unlabeled GTP.

-

Calculate the initial rate of the reaction for each this compound concentration.

-

-

Data Analysis:

-

Plot the initial reaction rates against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Neurite Outgrowth Inhibition Assay in PC12 Cells

This assay assesses the effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

Materials:

-

PC12 cells

-

Collagen IV-coated 24-well plates

-

DMEM supplemented with 10% horse serum, 5% fetal bovine serum (growth medium)

-

DMEM supplemented with 1% horse serum (differentiation medium)

-

Nerve Growth Factor (NGF)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye

-

DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed PC12 cells onto collagen IV-coated 24-well plates at a density of 2 x 10⁴ cells/well in growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Replace the growth medium with differentiation medium.

-

Add a final concentration of 50 ng/mL NGF to induce differentiation.

-

Concurrently, treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for 48-72 hours.

-

-

Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

Stain with fluorescently labeled phalloidin and DAPI for 1 hour at room temperature.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average neurite length per cell using image analysis software.

-

Cytoskeletal Structure Analysis in REF52 Fibroblasts

This protocol details the investigation of this compound's effect on the actin cytoskeleton in REF52 fibroblasts.

Materials:

-

REF52 fibroblasts

-

Glass coverslips

-

DMEM supplemented with 10% fetal bovine serum

-

This compound stock solution in DMSO

-

The same reagents for fixing and staining as in the neurite outgrowth assay.

Procedure:

-

Cell Seeding:

-

Seed REF52 cells onto glass coverslips in a 12-well plate at a density that allows for visualization of individual cell morphology.

-

Allow the cells to adhere and spread for 24 hours.

-

-

Treatment:

-

Treat the cells with the desired concentration of this compound or DMSO for 1-4 hours.

-

-

Staining and Imaging:

-

Follow the same fixing and staining procedure as for the PC12 cells to visualize the actin cytoskeleton (using fluorescent phalloidin) and nuclei (using DAPI).

-

-

Analysis:

-

Observe and document changes in cell morphology and actin stress fiber formation using fluorescence microscopy. Compare the this compound-treated cells to the control cells.

-

Summary of Biological Activity

This compound has been demonstrated to be a cell-permeable and selective inhibitor of TrioN-mediated signaling.

Table 2: Biological Activity of this compound

| Assay | Cell Line/System | Observed Effect | Reference |

| In Vitro GEF Assay | Recombinant Proteins | Inhibition of TrioN-mediated GTP exchange on RhoG and Rac1 (IC₅₀ = 76 µM) | [3] |

| Neurite Outgrowth | PC12 cells | Inhibition of NGF-mediated neurite outgrowth | [1] |

| Cytoskeletal Structure | REF52 fibroblasts | Inhibition of TrioN-induced formation of cellular structures | [1] |

| Rac1 Activity | Tara-KD cells | Repression of Rac1 activity | [3] |

| Cell Signaling | Tara-KD cells | Upregulation of E-cadherin and phospho-p38 | [3] |

This technical guide provides a foundational understanding of the molecular and cellular effects of the TrioN inhibitor, this compound. The detailed protocols and pathway diagrams are intended to facilitate further investigation into its therapeutic potential and use as a research tool to probe the complexities of Rho GTPase signaling.

References

The Discovery and History of ITX3: A Selective Inhibitor of the TrioN/RhoG/Rac1 Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of ITX3, a selective small-molecule inhibitor of the N-terminal Guanine Nucleotide Exchange Factor (GEF) domain of the Trio protein (TrioN). This compound was identified through a cell-based screening assay and has since served as a valuable research tool for dissecting the intricacies of the Trio/RhoG/Rac1 signaling pathway, which is implicated in various cellular processes, including cytoskeletal dynamics, cell migration, and neurite outgrowth. This document details the initial discovery, chemical properties, and biological activity of this compound, presenting quantitative data in structured tables and providing detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. The available data suggest that this compound has been primarily utilized as a laboratory reagent, with no significant evidence of its advancement into preclinical or clinical development.

Discovery and History

This compound was first identified and characterized by Bouquier et al. in a 2009 publication in Chemistry & Biology[1]. The discovery was the result of a screen for chemical inhibitors of TrioN, the N-terminal GEF domain of the multidomain protein Trio. The researchers utilized a yeast-based assay to screen a chemical library for compounds that could inhibit the TrioN-mediated activation of the RhoG GTPase[1]. This initial screen identified a class of compounds, and subsequent characterization led to the identification of this compound as a nontoxic and selective inhibitor.

The development of this compound has been primarily as a research tool to investigate the physiological roles of the TrioN-RhoG/Rac1 signaling cascade. There is no publicly available information to suggest that this compound has entered formal preclinical or clinical development pipelines. Its history is rooted in academic research aimed at understanding the fundamental biology of Rho GTPase signaling.

Chemical Properties and Synthesis

This compound, with the chemical name (2E)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1H-thiazolo[3,2-a]benzimidazol-1-one, is a small molecule with a molecular weight of 371.45 g/mol .

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1H-thiazolo[3,2-a]benzimidazol-1-one |

| Molecular Formula | C22H17N3OS |

| Molecular Weight | 371.45 g/mol |

| CAS Number | 347323-96-0 |

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of the GEF activity of the TrioN domain. It specifically targets the Trio/RhoG/Rac1 signaling pathway. The N-terminal GEF domain of Trio (TrioN) activates the small GTPases RhoG and Rac1 by promoting the exchange of GDP for GTP. This compound inhibits this exchange, thereby preventing the activation of RhoG and Rac1 by TrioN.

In Vitro Activity

This compound was shown to inhibit the TrioN-mediated GTP exchange on RhoG with a half-maximal inhibitory concentration (IC50) of 76 μM.[1]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (μM) | Reference |

| TrioN-mediated RhoG activation | In vitro GEF assay | 76 | Bouquier et al., 2009[1] |

Cellular Activity

In cellular assays, this compound demonstrated selective inhibition of TrioN-mediated signaling. It effectively blocked TrioN-induced dorsal membrane ruffling and Rac1 activation in transfected mammalian cells.[1] Importantly, this compound did not inhibit RhoA or Rac1 activation mediated by other GEFs such as GEF337, Tiam1, or Vav2, highlighting its specificity for the TrioN domain.[1]

Furthermore, this compound was shown to inhibit endogenous TrioN activity. In nerve growth factor (NGF)-stimulated PC12 cells, this compound inhibited neurite outgrowth, a process known to be dependent on TrioN-mediated Rac1 activation.[1]

Table 3: Cellular Activity of this compound

| Cellular Process | Cell Line | Effect of this compound | Concentration | Reference |

| TrioN-mediated dorsal ruffling | Transfected mammalian cells | Inhibition | Not specified | Bouquier et al., 2009[1] |

| TrioN-mediated Rac1 activation | Transfected mammalian cells | Inhibition | 50 µM | Bouquier et al., 2009[1] |

| NGF-induced neurite outgrowth | PC12 cells | Inhibition | 100 µM | Bouquier et al., 2009[1] |

| C2C12 myoblast differentiation | C2C12 cells | Inhibition | Not specified | Bouquier et al., 2009[1] |

Experimental Protocols

In Vitro TrioN GEF Activity Assay

This protocol is based on the methods described for measuring GEF activity using fluorescently labeled nucleotides.

Objective: To measure the ability of this compound to inhibit the TrioN-catalyzed exchange of GDP for a fluorescent GTP analog (mant-GTP) on RhoG.

Materials:

-

Purified recombinant TrioN protein

-

Purified recombinant RhoG protein

-

mant-GTP (N-methylanthraniloyl-GTP)

-

GEF buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing RhoG (e.g., 1 µM) in GEF buffer in the wells of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of TrioN (e.g., 100 nM) and mant-GTP (e.g., 200 nM).

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) over time using a fluorescence plate reader. The binding of mant-GTP to RhoG results in an increase in fluorescence.

-

Calculate the initial rate of the reaction for each this compound concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Rac1 Activation Assay (Pull-down)

This protocol is a general method for assessing the levels of active, GTP-bound Rac1 in cells.

Objective: To determine the effect of this compound on the levels of active Rac1 in cells.

Materials:

-

Cell culture reagents and cells of interest

-

This compound

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)

-

PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Plate cells and treat with this compound at the desired concentration and for the desired time. Include appropriate controls (e.g., vehicle control, positive control for Rac1 activation).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with PAK-PBD agarose beads for 1-2 hours at 4°C with gentle rotation. The PAK-PBD specifically binds to the GTP-bound (active) form of Rac1.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

In parallel, analyze a portion of the total cell lysate to determine the total amount of Rac1 protein.

-

Quantify the band intensities and normalize the amount of active Rac1 to the total Rac1 for each condition.

Neurite Outgrowth Assay in PC12 Cells

This is a widely used assay to assess neuronal differentiation.

Objective: To evaluate the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

This compound

-

Collagen-coated culture plates

-

Microscope with imaging capabilities

Procedure:

-

Plate PC12 cells on collagen-coated plates at a low density.

-

Allow the cells to adhere for 24 hours.

-

Replace the medium with a low-serum medium containing NGF (e.g., 50 ng/mL) to induce differentiation.

-

Add this compound at various concentrations to the culture medium. Include a vehicle control.

-

Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).

-

Analyze the data to determine the effect of this compound on neurite outgrowth.

Visualizations

Signaling Pathway

Caption: The Trio/RhoG/Rac1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Discovery of this compound

Caption: Workflow for the discovery and initial characterization of the this compound inhibitor.

Experimental Workflow: Characterization of this compound's Effect on Neurite Outgrowth

Caption: Experimental workflow for assessing the impact of this compound on neurite outgrowth.

Conclusion

This compound is a pioneering chemical tool that has been instrumental in elucidating the specific functions of the TrioN GEF domain in cellular processes. Its discovery validated RhoGEFs as druggable targets and provided a means to selectively probe the Trio/RhoG/Rac1 signaling axis. While this compound itself has not progressed into clinical development, likely due to its modest potency, the knowledge gained from its use has contributed significantly to our understanding of Rho GTPase signaling in health and disease. This technical guide serves as a comprehensive resource for researchers interested in utilizing this compound or developing next-generation inhibitors targeting this important signaling pathway.

References

An In-depth Technical Guide to the Inhibition of RhoG Activity by ITX3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the small molecule ITX3 and its role in inhibiting the activity of the Rho family GTPase, RhoG. Contrary to direct inhibition, this compound functions by targeting the N-terminal Dbl-homology/pleckstrin-homology (DH/PH) domain of the guanine nucleotide exchange factor (GEF) Trio, known as TrioN. As TrioN is a direct activator of RhoG, its inhibition by this compound leads to a downstream suppression of RhoG-mediated signaling pathways. This guide details the mechanism of action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for assessing its activity, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to RhoG and its Regulation

RhoG is a member of the Rho family of small GTPases, which act as molecular switches in a multitude of cellular processes, including cytoskeletal dynamics, cell migration, and proliferation.[1] Like other GTPases, RhoG cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is tightly regulated by three main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the dissociation of GDP and the subsequent binding of GTP, leading to the activation of the GTPase. The Trio protein, specifically its N-terminal GEF domain (TrioN), is a key GEF for RhoG.[2][3]

-

GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation.

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs bind to the GDP-bound form of Rho GTPases, sequestering them in the cytoplasm and preventing their activation.[4]

The activation of RhoG by TrioN initiates a signaling cascade that often involves the subsequent activation of another Rho GTPase, Rac1, through the recruitment of the DOCK180/ELMO complex.[5][6] This Trio-RhoG-Rac1 signaling axis is implicated in various physiological and pathological processes.

This compound: An Indirect Inhibitor of RhoG Activation

This compound is a cell-active small molecule that has been identified as a specific inhibitor of the TrioN GEF domain. By binding to TrioN, this compound prevents it from catalyzing the exchange of GDP for GTP on RhoG, thereby inhibiting RhoG activation. This indirect mechanism of action is crucial to understanding the cellular effects of this compound.

Mechanism of Action

The primary mode of action of this compound is the allosteric inhibition of the TrioN domain. This prevents the productive interaction between TrioN and RhoG, thus blocking the nucleotide exchange process. The consequence is a reduction in the cellular pool of active, GTP-bound RhoG.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against TrioN-mediated RhoG activation has been quantified through in vitro assays. The key parameter is the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | Substrate | IC50 | Reference |

| This compound | TrioN | In vitro GTP exchange | RhoG | 76 µM | [Bouquier et al., 2009] |

Signaling Pathway and Experimental Workflow Visualizations

This compound-Mediated Inhibition of the Trio-RhoG-Rac1 Signaling Pathway

Caption: this compound inhibits the TrioN GEF, preventing RhoG activation and downstream signaling to Rac1.

Experimental Workflow for In Vitro GTP Exchange Assay

Caption: Workflow for measuring this compound's inhibition of TrioN-mediated GTP exchange on RhoG.

Experimental Workflow for Active RhoG Pulldown Assay

Caption: Workflow for assessing the level of active RhoG in cells treated with this compound.

Detailed Experimental Protocols

In Vitro TrioN-Mediated RhoG GTP Exchange Assay

This fluorescence-based assay measures the ability of TrioN to catalyze the exchange of a fluorescent GDP analog (e.g., N-methylanthraniloyl-GDP or mant-GDP) for unlabeled GTP on RhoG. Inhibition of this process by this compound results in a slower rate of fluorescence decay.

Materials:

-

Purified recombinant His-tagged TrioN protein

-

Purified recombinant GST-tagged RhoG protein

-

mant-GDP (2'-(or-3')-O-(N-Methylanthraniloyl) Guanosine 5'-Diphosphate)

-

GTP solution (100 mM)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Procedure:

-

Loading of RhoG with mant-GDP:

-

Incubate 10 µM GST-RhoG with a 5-fold molar excess of mant-GDP in assay buffer containing 10 mM EDTA for 30 minutes at room temperature in the dark.

-

Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM.

-

Remove unbound mant-GDP using a desalting column (e.g., Zeba Spin Desalting Columns).

-

-

Inhibition Assay:

-

In a 96-well plate, prepare reaction mixtures containing 1 µM mant-GDP-loaded RhoG and varying concentrations of this compound (e.g., 0-200 µM) in assay buffer. Include a DMSO vehicle control.

-

Add 0.1 µM TrioN to each well to start the GEF reaction.

-

Immediately after adding TrioN, initiate the nucleotide exchange by adding a 100-fold molar excess of unlabeled GTP (final concentration 100 µM).

-

-

Data Acquisition and Analysis:

-

Measure the decrease in mant-fluorescence over time at 30°C, with readings taken every 30-60 seconds for 15-30 minutes.

-

Calculate the initial rate of the reaction for each this compound concentration by fitting the initial linear portion of the fluorescence decay curve.

-

Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Active RhoG Pulldown Assay from Cell Lysates

This assay utilizes the RhoG-binding domain of the effector protein ELMO fused to GST (GST-ELMO) to specifically capture the active, GTP-bound form of RhoG from cell lysates.[5][7][8]

Materials:

-

GST-ELMO fusion protein purified from E. coli

-

Glutathione-agarose or magnetic beads

-

Cell lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Wash buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂

-

SDS-PAGE sample buffer

-

Primary antibody: anti-RhoG

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to desired confluency.

-

Treat cells with this compound or vehicle (DMSO) for the desired time and concentration.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Pulldown:

-

Determine the protein concentration of the cleared lysates.

-

Incubate equal amounts of protein (e.g., 500 µg to 1 mg) with GST-ELMO pre-coupled to glutathione beads for 1 hour at 4°C with gentle rotation.

-

Collect the beads by centrifugation and wash three times with ice-cold wash buffer.

-

-

Detection:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an anti-RhoG antibody to detect the amount of active, pulled-down RhoG.

-

It is essential to also run a fraction of the total cell lysate to determine the total RhoG levels for normalization.

-

-

Analysis:

-

Quantify the band intensities from the Western blot using densitometry.

-

Normalize the amount of active RhoG to the total RhoG in the corresponding lysate.

-

Compare the levels of active RhoG in this compound-treated samples to the vehicle control.

-

Conclusion

This compound serves as a valuable research tool for investigating the cellular functions of the Trio-RhoG signaling pathway. Its specific, albeit indirect, inhibition of RhoG activation allows for the dissection of RhoG-dependent processes. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the inhibitory effects of this compound and to probe its impact on cellular signaling networks. A thorough understanding of this compound's mechanism of action is critical for its effective use in both basic research and as a potential starting point for the development of therapeutics targeting RhoGEF-driven pathologies.

References

- 1. The molecular basis of RhoA specificity in the guanine nucleotide exchange factor PDZ-RhoGEF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The C-terminal basic tail of RhoG assists the guanine nucleotide exchange factor trio in binding to phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function and regulation of the Rho guanine nucleotide exchange factor Trio - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A RhoG-mediated signaling pathway that modulates invadopodia dynamics in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RhoG/ELMO1/Dock180 Signaling Module Is Required for Spine Morphogenesis in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Endogenous RhoG Is Rapidly Activated after Epidermal Growth Factor Stimulation through Multiple Guanine-Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using ITX3 to Inhibit Rac1 Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ras-related C3 botulinum toxin substrate 1 (Rac1) is a small GTPase belonging to the Rho family. It functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] In its active form, Rac1 regulates a multitude of cellular processes, including cytoskeletal dynamics, cell motility, cell division, and gene transcription.[1][3] The activation of Rac1 is catalyzed by a class of proteins known as Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP.[4]

Dysregulation of Rac1 activity is implicated in various diseases, including cancer, where it often promotes cell proliferation, invasion, and metastasis.[3][5] This makes Rac1 and its activators compelling targets for therapeutic intervention. ITX3 is a selective, cell-active small molecule inhibitor that specifically targets the N-terminal GEF domain of the Trio protein (TrioN).[6] By inhibiting TrioN, this compound effectively prevents the activation of Rac1, making it a valuable tool for studying Rac1-dependent signaling pathways and for investigating the therapeutic potential of Rac1 inhibition.[6][7]

Mechanism of Action

Rac1 activity is tightly controlled by the GDP/GTP cycle. GEFs, such as Trio, bind to the inactive Rac1-GDP complex and induce a conformational change that facilitates the dissociation of GDP. GTP, which is more abundant in the cell, then binds to Rac1, leading to its activation. This compound exerts its inhibitory effect by specifically targeting the TrioN GEF domain. This prevents the interaction between TrioN and Rac1, thereby blocking the GDP-for-GTP exchange and maintaining Rac1 in its inactive state.[6][7] This selective inhibition allows for the targeted disruption of the Trio/RhoG/Rac1 signaling pathway.[8]

Caption: this compound inhibits the Trio GEF, preventing Rac1 activation.

This compound Properties and Handling

This compound is typically supplied as a solid powder and should be handled with care in a laboratory setting.

| Property | Value |

| CAS Number | 347323-96-0[8] |

| Molecular Formula | C₂₂H₁₇N₃OS[8] |

| Molecular Weight | 371.46 g/mol [8] |

| Purity | ≥99% |

| Solubility | Soluble in DMSO (e.g., to 5 mM)[8] |

Reconstitution and Storage:

-

Prepare a stock solution by dissolving this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock, dissolve 3.71 mg of this compound in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[6] When stored at 4°C, the shelf life is limited to days or weeks.[8]

Quantitative Data for this compound Usage

The effective concentration of this compound can vary depending on the cell type, treatment duration, and experimental endpoint. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (TrioN inhibition) | 76 μM | Biochemical Assay | [6][8] |

| Effective Concentration | 50 μM for 1 hr | HEK293T cells | [7] |

| Effective Concentration | 1, 10, 100 μM | Tara-KD cells | [6] |

| Effective Concentration | 100 μM for 36 hrs | PC12 cells | [6] |

Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Rac1 Activation Pull-Down Assay

This biochemical assay measures the amount of active, GTP-bound Rac1 in cell lysates. It utilizes the p21-binding domain (PBD) of the p21-activated kinase (PAK), which specifically binds to Rac1-GTP.[1][2] The captured Rac1-GTP is then quantified by western blot.

Caption: Workflow for the Rac1 activation pull-down assay.

Materials:

-

Cells of interest

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Rac1 Activation Assay Kit (containing PAK-PBD agarose beads, lysis buffer, positive/negative controls) or individual components.[2]

-

Protease and phosphatase inhibitor cocktails

-

Primary antibody against Rac1

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration.

-

Cell Lysis:

-

Aspirate the culture medium and wash cells twice with ice-cold PBS.

-

Add ice-cold 1X Assay/Lysis Buffer (supplemented with protease/phosphatase inhibitors) to the cell plate (e.g., 0.5 mL per 1x10⁷ cells).[2]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube. This is the cell lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay). Normalize all samples to the same protein concentration by adding lysis buffer. Set aside a small aliquot (e.g., 20-30 µg) of each lysate to run as a "Total Rac1" input control.

-

Pull-Down of Active Rac1:

-

To 500-1000 µg of cell lysate, add PAK-PBD agarose beads (typically 20-40 µL of slurry).[2]

-

Incubate at 4°C for 1 hour with gentle agitation (e.g., on a rotator).

-

Pellet the beads by brief centrifugation (~5,000 x g for 1 minute) at 4°C.

-

-

Washing:

-

Carefully aspirate the supernatant.

-

Wash the beads three times with 500 µL of ice-cold 1X Assay/Lysis Buffer. Pellet the beads by centrifugation after each wash.

-

-

Elution and Sample Preparation:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 20-40 µL of 2X reducing SDS-PAGE sample buffer.

-

Boil the samples (including the "Total Rac1" input aliquots) for 5-10 minutes.

-

-

Western Blot Analysis:

-

Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-Rac1 primary antibody, followed by an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) reagent and image the results.

-

Quantify band intensities. The level of active Rac1 is determined by the signal from the pull-down lane, normalized to the total Rac1 in the input lane.

-

Protocol 2: Cell Migration Wound-Healing (Scratch) Assay

This assay provides a straightforward method to assess the effect of this compound on collective cell migration, a process often regulated by Rac1.[9][10]

Caption: Workflow for the cell migration wound-healing assay.

Materials:

-

Cells of interest

-

This compound stock solution (in DMSO)

-

Culture plates (e.g., 24-well plates)

-

Sterile 200 µL pipette tips or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

-

Creating the Wound:

-

Once cells are 100% confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.

-

Alternatively, use commercially available culture inserts to create a more uniform cell-free zone.

-

-

Washing and Treatment:

-

Gently wash the wells twice with PBS or serum-free medium to remove dislodged cells.

-

Add fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO). Use a low-serum medium to minimize cell proliferation.

-

-

Imaging:

-

Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x). This is the "Time 0" measurement. Mark the location of the image field for each well to ensure the same area is imaged later.

-

Return the plate to the incubator.

-

-

Final Imaging: After a predetermined time (e.g., 12, 24, or 48 hours, depending on the cell migration rate), capture images of the same marked areas as in Time 0.

-

Data Analysis:

-

Measure the area of the cell-free "wound" at Time 0 and the final time point for each condition using software like ImageJ.

-

Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100

-

Compare the wound closure rates between this compound-treated and control groups. A significant decrease in wound closure in the presence of this compound indicates an inhibitory effect on cell migration.

-

Specificity and Off-Target Considerations

This compound is a valuable tool due to its high selectivity for the TrioN GEF domain. Studies have shown that it does not inhibit other Rac1 GEFs like Tiam1 or Vav2, nor does it affect RhoA activation mediated by other GEFs.[7] This specificity distinguishes it from other pan-Rac inhibitors like NSC23766, which targets a groove on Rac1 itself and can inhibit its interaction with multiple GEFs.[7][11]

References

- 1. biocat.com [biocat.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. Silencing of integrin subunit α3 inhibits the proliferation, invasion, migration and autophagy of esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DTX3 inhibits cell migration, invasion, and epithelial-mesenchymal transition in colorectal cancer through the AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity | The Scientist [the-scientist.com]

- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ITX3 Treatment in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of ITX3, a specific and non-toxic inhibitor of the N-terminal guanine nucleotide exchange factor (GEF) domain of the multidomain Trio protein (TrioN). This compound is a valuable tool for investigating the Trio/RhoG/Rac1 signaling pathway, which is implicated in various cellular processes, including cell adhesion, migration, and neurite outgrowth.

Summary of this compound Treatment Concentrations and Effects

The following table summarizes the effective concentrations of this compound used in various in vitro studies, detailing the cell lines, assays performed, and observed effects. This information can serve as a starting point for designing new experiments.

| Cell Line | Assay | This compound Concentration(s) | Incubation Time | Observed Effect | Reference |

| HEK293T | Rac1 Activation Assay | 50 µM | 1 hour | Specific inhibition of TrioN-induced Rac1 activation. No effect on GEF337-, Tiam1-, or Vav2-mediated RhoA or Rac1 activation. | Bouquier N, et al. (2009) |

| REF52 | F-actin Staining | 100 µM | 24 hours | Inhibition of TrioN-induced dorsal membrane ruffling. | Bouquier N, et al. (2009) |

| PC12 | Neurite Outgrowth Assay | 100 µM | 36 hours | Inhibition of Nerve Growth Factor (NGF)-induced neurite outgrowth. | Bouquier N, et al. (2009) |

| C2C12 | Myotube Differentiation | Not specified | Not specified | Inhibition of differentiation into myotubes. | Bouquier N, et al. (2009) |

| Tara-KD (MDCK) | Rac1 Activation Assay | 1, 10, 100 µM | Not specified | Repression of Rac1 activity. | Yano T, et al. (2011) |

| Tara-KD (MDCK) | Western Blot | 1, 10, 100 µM | Not specified | Dose-dependent up-regulation of E-cadherin protein levels and phospho-p38 signal. | Yano T, et al. (2011) |

| In Vitro | GEF Activity Assay | 12.5, 25, 50, 100 µM | Not specified | Inhibition of TrioN-stimulated GTP exchange on RhoG and Rac1. | Bouquier N, et al. (2009) |

| In Vitro | IC50 Determination | 76 µM | Not specified | IC50 value for the inhibition of TrioN.[1] | Bouquier N, et al. (2009) |

Key Experimental Protocols

Rac1 Activation Assay (Pull-down)

This protocol is adapted from methodologies used to assess the specific inhibitory effect of this compound on TrioN-mediated Rac1 activation.[2]

Objective: To determine the levels of active, GTP-bound Rac1 in cells treated with this compound.

Materials:

-

HEK293T cells

-

This compound (solubilized in DMSO)

-

Lipofectamine 2000

-

Plasmids: pEGFP-C1-TrioN, pEGFP-C1 (empty vector control)

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease inhibitors)

-

PAK-PBD (p21-activated kinase-binding domain) agarose beads

-

Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease inhibitors)

-

SDS-PAGE sample buffer

-

Anti-Rac1 antibody

-

Anti-GFP antibody

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

One day before transfection, seed cells in 6-well plates to reach 70-90% confluency at the time of transfection.

-

Transfect cells with pEGFP-C1-TrioN or pEGFP-C1 using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

This compound Treatment:

-

24 hours post-transfection, treat the cells with 50 µM this compound or an equivalent volume of DMSO (vehicle control) for 1 hour.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with 500 µL of Lysis Buffer per well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-down of Active Rac1:

-

Transfer the supernatant to a new tube. Reserve a small aliquot for determining total Rac1 and GFP-TrioN expression (input).

-

Add 20 µg of PAK-PBD agarose beads to each lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

Western Blotting:

-

After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-Rac1 and anti-GFP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate.

-

Neurite Outgrowth Assay in PC12 Cells

This protocol is based on the methodology used to demonstrate the inhibitory effect of this compound on NGF-induced neurite outgrowth.[2]

Objective: To assess the effect of this compound on the formation of neurites in PC12 cells stimulated with Nerve Growth Factor (NGF).

Materials:

-

PC12 cells

-

This compound (solubilized in DMSO)

-

Nerve Growth Factor (NGF)

-

Collagen-coated culture plates

-

PC12 cell culture medium (e.g., RPMI 1640 with 10% horse serum, 5% FBS)

-

Paraformaldehyde (PFA)

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding:

-

Seed PC12 cells on collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.

-

Allow the cells to attach for 24 hours.

-

-

Treatment:

-

Replace the medium with fresh, low-serum medium.

-

Add NGF to a final concentration of 50 ng/mL.

-

Treat the cells with 100 µM this compound or DMSO (vehicle control).

-

-

Incubation:

-

Incubate the cells for 36 hours at 37°C in a 5% CO2 incubator.

-

-

Fixation and Imaging:

-

After incubation, gently wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Acquire images of multiple random fields for each condition using a phase-contrast microscope.

-

-

Quantification:

-

A cell is considered to have a neurite if it possesses at least one process that is equal to or longer than the diameter of the cell body.

-

Count the number of neurite-bearing cells and the total number of cells in each field.

-

Express the extent of neurite outgrowth as the percentage of neurite-bearing cells.

-

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the GEF activity of Trio, preventing the activation of RhoG and Rac1.

Experimental Workflow for Rac1 Activation Assay

Caption: Workflow for assessing Rac1 activation using a pull-down assay after this compound treatment.

References

Application Notes and Protocols for ITX3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX3 is a cell-active and specific chemical inhibitor of the N-terminal guanine nucleotide exchange factor (GEF) domain of the multidomain protein Trio (TrioN)[1][2]. By selectively targeting TrioN, this compound effectively blocks the activation of the RhoG/Rac1 signaling pathway[2][3]. This pathway is a crucial regulator of various cellular processes, including cytoskeletal remodeling, cell migration, and neurite outgrowth[1][3]. These application notes provide a summary of effective concentrations and incubation times for this compound treatment across different cell lines and experimental setups, along with detailed protocols for its use.

Data Presentation: this compound Treatment Parameters

The optimal incubation time and concentration for this compound treatment are highly dependent on the specific cell type and the biological question being addressed. The following table summarizes quantitative data from various studies to guide the design of your experiments.

| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |

| TrioN-expressing HEK293T cells | 50 µM | 1 hour | Inhibition of TrioN-induced Rac activity. | [4] |

| Generic TrioN Signaling Assay | 5, 10, 25, 50, 100 µM | 24 hours | Dose-dependent inhibition of TrioN signaling. | [1] |

| PC12 cells | 100 µM | 36 hours | Inhibition of nerve growth factor-induced neurite outgrowth. | [1] |

| Tara-KD cells | 1, 10, 100 µM | Not Specified | Repression of Rac1 activity and dose-dependent upregulation of E-cadherin protein levels. | [1] |

| In Vitro Exchange Kinetics | 12.5, 25, 50, 100 µM | 10 minutes | Inhibition of TrioN-stimulated GTP exchange on Rac1. | [3] |

Note: The IC50 value for this compound inhibition of TrioN has been determined to be 76 μM[1][2].

Experimental Protocols

Protocol 1: Inhibition of TrioN-Mediated Rac1 Activation in HEK293T Cells

This protocol is adapted from studies demonstrating the specific inhibition of TrioN signaling by this compound.

Materials:

-

HEK293T cells expressing TrioN

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

PAK-CRIB sepharose beads

-

Antibodies for Western blotting (anti-Rac, anti-GTP-Rac)

Procedure:

-

Cell Culture: Plate TrioN-expressing HEK293T cells and grow to the desired confluency.

-

This compound Treatment:

-

Prepare working solutions of this compound in complete culture medium. A final concentration of 50 µM is a good starting point based on published data[4].

-

Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.

-

Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for 1 hour at 37°C in a CO2 incubator[4].

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Clarify the lysates by centrifugation.

-

-

Rac1 Activation Assay (Pull-down):

-

Incubate the cleared cell lysates with PAK-CRIB sepharose beads to specifically pull down GTP-bound (active) Rac1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

-

Western Blotting:

-

Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting.

-

Probe the membranes with antibodies against Rac1 to determine the amount of active Rac1 relative to the total Rac1 in the lysates.

-

Visualizations

This compound Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. This compound specifically targets the GEF activity of the TrioN domain, thereby preventing the exchange of GDP for GTP on RhoG and Rac1 and inhibiting downstream signaling.

Caption: this compound inhibits the TrioN-mediated activation of RhoG and Rac1.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the effect of this compound on a cellular process.

Caption: A generalized workflow for studying the effects of this compound.

References

Application Notes and Protocols for Preparing ITX3 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

ITX3 is a cell-permeable and selective small molecule inhibitor of the N-terminal guanine nucleotide exchange factor (GEF) domain of Trio (TrioN).[1][2] By inhibiting TrioN, this compound effectively blocks the activation of the Rho GTPases RhoG and Rac1.[1][3] This targeted inhibition disrupts the Trio/RhoG/Rac1 signaling pathway, which is crucial for regulating the actin cytoskeleton, cell motility, and neurite outgrowth.[1][4] Consequently, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of this specific signaling cascade in various cellular contexts, including cancer research and neurobiology.[3][5] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight (M.Wt) | 371.45 g/mol (Note: Always refer to the batch-specific M.Wt on the vial) | [1] |

| Molecular Formula | C₂₂H₁₇N₃OS | [1][4] |

| CAS Number | 347323-96-0 | [1][4] |

| Purity | ≥99% | [1] |

| IC₅₀ | 76 μM for inhibiting TrioN GEF activity | [4][5] |

| Solubility in DMSO | Soluble up to 5 mM | [1] |

| Appearance | Powder | [6] |

Experimental Protocols

Materials and Equipment

-

This compound solid powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), ≥99% purity[7]

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

-

Sterile, amber, or light-protecting microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Sonicator bath

-

Fume hood

Protocol for Preparing a 5 mM this compound Stock Solution

This protocol provides instructions for preparing a concentrated stock solution of this compound in DMSO. Calculations are based on a target concentration of 5 mM.

2.1. Safety Precautions

-

Work in a chemical fume hood to avoid inhalation of this compound powder and DMSO vapors.

-

Wear appropriate PPE at all times.

-

DMSO is an aprotic solvent that can facilitate the absorption of chemicals through the skin; handle with care.[7]

2.2. Preparation Procedure

-

Equilibration: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[8]

-

Centrifugation: Briefly centrifuge the this compound vial to ensure all the powder is collected at the bottom.[9] This is especially important if the vial was agitated during shipping.

-

Calculate Required DMSO Volume: Use the following formula to determine the volume of DMSO needed. Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the highest accuracy.[1]

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molar Concentration (mol/L))

Example Calculation for 1 mg of this compound:

-

Mass = 1 mg = 0.001 g

-

Molecular Weight = 371.45 g/mol

-

Target Concentration = 5 mM = 0.005 mol/L

-

Volume (L) = 0.001 g / (371.45 g/mol * 0.005 mol/L) = 0.0005384 L

-

Volume (µL) = 538.4 µL

-

-

Dissolution:

-

Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming (up to 37°C) or brief sonication can be applied.[8]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.[9]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

2.3. Storage Recommendations

| Form | Temperature | Duration | Reference(s) |

| Solid Powder | Store at -20°C, desiccated. | Up to 3 years | [4][6][8] |

| DMSO Stock Solution | Store at -20°C for short-to-mid-term storage. | Up to 1 year | [5] |

| DMSO Stock Solution | Store at -80°C for long-term storage. | Up to 2 years | [5] |

Protocol for Preparing Working Solutions

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Prepare working solutions by diluting the DMSO stock solution directly into the aqueous buffer or cell culture medium.

-

Avoid Precipitation: To prevent the compound from precipitating, it is recommended to add the DMSO stock solution to the aqueous medium while vortexing or mixing.[10] Do not add aqueous buffer directly to the concentrated DMSO stock.

-

Control DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9]

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium or buffer containing the same final concentration of DMSO as the experimental samples.

Visualizations

References

- 1. ITX 3 (CAS 347323-96-0): R&D Systems [rndsystems.com]

- 2. Trio N-Terminal RhoGEF Domain Inhibitor, this compound - CAS 347323-96-0 - Calbiochem | 645890 [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:347323-96-0 | Selective inhibitor of TrioN RhoGEF activity | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. scbt.com [scbt.com]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. captivatebio.com [captivatebio.com]

- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Application Notes and Protocols for ITX3 in Neurite Outgrowth Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX3 is a cell-permeable and specific small molecule inhibitor of the N-terminal guanine nucleotide exchange factor (GEF) domain of the Trio protein (TrioN). Trio is a key regulator of cytoskeletal dynamics through its activation of the Rho GTPase, Rac1. The Trio/Rac1 signaling pathway is crucial for various cellular processes, including cell migration and neuronal development. In the context of neuroscience, this pathway plays a significant role in neurite outgrowth. These application notes provide detailed information and protocols for utilizing this compound as a tool to study the inhibition of neurite outgrowth. By selectively targeting the TrioN-Rac1 signaling axis, this compound allows for the elucidation of the molecular mechanisms governing neurite extension and branching.

Mechanism of Action

This compound selectively binds to the N-terminal GEF domain of Trio, preventing it from catalyzing the exchange of GDP for GTP on RhoG and Rac1. This inhibition blocks the activation of Rac1, a critical downstream effector in pathways that promote the cytoskeletal rearrangements necessary for neurite formation and elongation. The inhibitory effect of this compound on the Trio/RhoG/Rac1 signaling pathway makes it a valuable tool for investigating the role of this specific pathway in neuronal development and for screening potential therapeutic agents that may modulate neurite outgrowth.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in biological assays.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 | 76 µM | In vitro TrioN GEF activity assay | Concentration required for 50% inhibition of TrioN's GEF activity. | [1][2] |

| Effective Concentration | 100 µM | PC12 cells | Concentration shown to inhibit nerve growth factor (NGF)-induced neurite outgrowth after 36 hours. | [1] |

| Treatment Time | 24 - 36 hours | PC12 cells | Duration of treatment to observe significant inhibition of neurite outgrowth. | [1] |

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway inhibited by this compound, leading to the suppression of neurite outgrowth.

Experimental Protocols

Protocol 1: Neurite Outgrowth Inhibition Assay in PC12 Cells

This protocol describes how to assess the inhibitory effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

Materials:

-

PC12 cells

-

DMEM with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin (Growth Medium)

-

DMEM with 1% horse serum and 1% penicillin/streptomycin (Low-Serum Medium)

-

Nerve Growth Factor (NGF)

-

This compound

-

Poly-L-lysine coated 24-well plates

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Staining solution (e.g., Phalloidin-Alexa Fluor 488 and DAPI)

-

Fluorescence microscope with imaging software

Procedure:

-

Cell Seeding:

-

Coat a 24-well plate with poly-L-lysine.

-

Seed PC12 cells at a density of 2 x 104 cells/well in Growth Medium.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Cell Differentiation and this compound Treatment:

-

After 24 hours, aspirate the Growth Medium and replace it with Low-Serum Medium.

-

Prepare different concentrations of this compound (e.g., 10, 50, 100 µM) in Low-Serum Medium containing a final concentration of 50 ng/mL NGF. Include a vehicle control (DMSO) with NGF and a negative control without NGF.

-

Add the treatment media to the respective wells.

-

Incubate the cells for 36 hours at 37°C in a 5% CO2 incubator.

-

-

Fixation and Staining:

-

After the incubation period, gently aspirate the medium and wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Stain the cells with Phalloidin-Alexa Fluor 488 (to visualize F-actin in neurites) and DAPI (to visualize nuclei) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope. Capture multiple random fields per well.

-

Quantify neurite outgrowth using an appropriate image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Measure parameters such as the percentage of cells with neurites, average neurite length per cell, and the number of neurites per cell.

-

A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a neurite outgrowth inhibition assay using this compound.

This compound is a valuable pharmacological tool for studying the role of the Trio-Rac1 signaling pathway in neurite outgrowth. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of neuronal development and for the screening of compounds that may modulate these processes. The specificity of this compound for TrioN allows for targeted investigations into this critical signaling node.

References

Application Notes and Protocols for Studying E-cadherin Upregulation Using ITX3

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing ITX3, a novel small molecule inhibitor of the T-box transcription factor 3 (TBX3), to study the upregulation of E-cadherin. E-cadherin, a crucial component of adherens junctions, is a key tumor suppressor protein, and its downregulation is a hallmark of epithelial-mesenchymal transition (EMT) and cancer metastasis.[1][2][3] this compound offers a targeted approach to investigate the molecular mechanisms of E-cadherin re-expression and its functional consequences on cancer cell behavior. This document outlines the theoretical framework, detailed experimental protocols, and data presentation guidelines for researchers in oncology, cell biology, and drug development.

Introduction to this compound and E-cadherin

E-cadherin (Cadherin-1) is a transmembrane glycoprotein that mediates calcium-dependent, homophilic cell-cell adhesion in epithelial tissues.[2] Its cytoplasmic domain interacts with the actin cytoskeleton via catenin proteins, forming a complex that is essential for maintaining tissue architecture and suppressing cell motility.[4] The loss of E-cadherin expression is a critical event in the progression of many carcinomas, leading to increased invasion and metastasis.[1][5]

Transcription factors such as Snail, Slug, ZEB1, and TBX3 are known repressors of the E-cadherin gene (CDH1).[3][5][6] In particular, TBX3 has been shown to directly bind to the CDH1 promoter and repress its transcription, thereby promoting a mesenchymal phenotype and enhancing cancer cell invasiveness.[5]

This compound is a selective, cell-permeable small molecule designed to inhibit the transcriptional repressor activity of TBX3. By targeting TBX3, this compound is hypothesized to alleviate the repression of the CDH1 gene, leading to the upregulation of E-cadherin expression and a potential reversal of the mesenchymal phenotype.

Proposed Mechanism of Action of this compound

This compound is believed to function by binding to a specific domain of the TBX3 protein, thereby preventing its interaction with the CDH1 promoter. This disruption of TBX3-DNA binding activity removes the transcriptional block, allowing for the re-expression of E-cadherin. The subsequent increase in E-cadherin at the cell surface is expected to restore cell-cell adhesion, reduce cell motility, and inhibit invasion.

Experimental Workflows and Protocols

The following protocols are designed to validate the efficacy of this compound in upregulating E-cadherin and reversing the mesenchymal phenotype in cancer cell lines that exhibit low E-cadherin and high TBX3 expression.

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a cancer cell line with known low E-cadherin and high TBX3 expression (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer).

-

Culture Conditions: Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture media to achieve desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides). Once cells reach 60-70% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Quantitative Real-Time PCR (qPCR) for CDH1 mRNA Expression

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for CDH1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

CDH1 Forward Primer: 5'-TGC CCA GAA AAT GAA AAA GG -3'

-

CDH1 Reverse Primer: 5'- GTG TAT ACG TGG CGG AAT GTT -3'

-

-

Data Analysis: Calculate the relative expression of CDH1 mRNA using the ΔΔCt method.

Western Blot for E-cadherin Protein Expression

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against E-cadherin (1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000) for 1 hour at room temperature.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Immunofluorescence for E-cadherin Localization

-

Cell Seeding: Seed cells on glass coverslips or in chamber slides and treat with this compound as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary antibody against E-cadherin (1:200) for 1 hour at room temperature.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium with this compound or vehicle control.

-

Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours).

-

Measure the wound area at each time point to quantify cell migration.

-

-

Transwell Invasion Assay:

-

Use transwell inserts with an 8 µm pore size, coated with Matrigel.

-

Seed this compound-treated or control cells in the upper chamber in serum-free medium.

-

Add medium with 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

-

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on CDH1 mRNA Expression

| Treatment Group | Concentration (µM) | Relative CDH1 mRNA Expression (Fold Change ± SD) | p-value |

| Vehicle Control | 0 (DMSO) | 1.00 ± 0.12 | - |

| This compound | 0.1 | 1.85 ± 0.21 | <0.05 |

| This compound | 1.0 | 4.23 ± 0.45 | <0.01 |

| This compound | 10.0 | 8.91 ± 0.98 | <0.001 |

Table 2: Densitometric Analysis of E-cadherin Protein Levels

| Treatment Group | Concentration (µM) | Normalized E-cadherin Protein Level (Arbitrary Units ± SD) | p-value |

| Vehicle Control | 0 (DMSO) | 1.00 ± 0.15 | - |

| This compound | 0.1 | 2.10 ± 0.25 | <0.05 |

| This compound | 1.0 | 5.50 ± 0.60 | <0.01 |

| This compound | 10.0 | 11.20 ± 1.25 | <0.001 |

Table 3: Quantification of Cell Invasion

| Treatment Group | Concentration (µM) | Number of Invaded Cells per Field (Mean ± SD) | % Inhibition of Invasion | p-value |

| Vehicle Control | 0 (DMSO) | 250 ± 25 | 0% | - |

| This compound | 0.1 | 180 ± 20 | 28% | <0.05 |

| This compound | 1.0 | 95 ± 12 | 62% | <0.01 |

| This compound | 10.0 | 40 ± 8 | 84% | <0.001 |

Conclusion